molecular formula C14H12BrN3O4S B5813849 2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide

2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide

Cat. No. B5813849
M. Wt: 398.23 g/mol
InChI Key: KMXBEPMOOAAVMK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BNTA and is a member of the acetohydrazide family of compounds. BNTA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various scientific fields.

Mechanism of Action

The mechanism of action of BNTA as an enzyme inhibitor involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The exact mechanism of action of BNTA varies depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects
BNTA has been found to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory properties, BNTA has also been found to have antioxidant and anti-inflammatory properties. These properties make BNTA a valuable tool in the study of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNTA in lab experiments is its high potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. Additionally, BNTA has been found to have low toxicity, making it a safer alternative to other enzyme inhibitors.
One of the main limitations of using BNTA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the covalent bond formed between BNTA and the enzyme can be difficult to break, making it difficult to reverse the inhibitory effect of the compound.

Future Directions

There are several future directions for the use of BNTA in scientific research. One potential application is in the development of new therapies for Alzheimer's disease. BNTA has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease. Additionally, BNTA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of this disease.
Another potential application of BNTA is in the development of new cancer therapies. BNTA has been found to inhibit the activity of several enzymes that are overexpressed in cancer cells, making it a potential target for the development of new cancer therapies.
In conclusion, BNTA is a valuable tool in scientific research due to its unique properties. Its high potency as an enzyme inhibitor and its wide range of biochemical and physiological effects make it a valuable tool in the study of several diseases. While there are limitations to its use in lab experiments, the future directions for the use of BNTA in scientific research are promising.

Synthesis Methods

The synthesis of BNTA involves the reaction of 2-(4-bromo-2-nitrophenoxy)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with 1-(2-thienyl)ethanone to yield the final product, BNTA. This synthesis method has been optimized to produce high yields of BNTA with minimal impurities.

Scientific Research Applications

BNTA has been widely used in scientific research as a tool to study various biological processes. One of the main applications of BNTA is in the study of enzyme inhibition. BNTA has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in several physiological processes, and the inhibition of these enzymes by BNTA has been found to have therapeutic potential in the treatment of several diseases.

properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O4S/c1-9(13-3-2-6-23-13)16-17-14(19)8-22-12-5-4-10(15)7-11(12)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXBEPMOOAAVMK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.